![molecular formula C20H22N2O4S B5024980 ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate (EMST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptophan derivatives and is synthesized by the reaction of ethyl chloroformate, N-(4-methylphenylsulfonyl)tryptophan, and triethylamine.
Mecanismo De Acción
The mechanism of action of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Moreover, this compound has been found to inhibit the expression of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been found to have antioxidant properties, which protect cells from oxidative stress-induced damage. Furthermore, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate in lab experiments is its low toxicity and high efficacy. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One of the significant areas of research is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its efficacy in vivo. Additionally, research is needed to explore the potential use of this compound in the treatment of inflammatory and oxidative stress-related diseases. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, research is needed to explore the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate involves a series of chemical reactions. Firstly, N-(4-methylphenylsulfonyl)tryptophan is prepared by reacting 4-methylphenylsulfonyl chloride with tryptophan in the presence of a base such as triethylamine. In the second step, ethyl chloroformate is added to N-(4-methylphenylsulfonyl)tryptophan to form the intermediate compound. Finally, the addition of triethylamine to the reaction mixture leads to the formation of this compound.
Aplicaciones Científicas De Investigación
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-20(23)19(12-15-13-21-18-7-5-4-6-17(15)18)22-27(24,25)16-10-8-14(2)9-11-16/h4-11,13,19,21-22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXJLYOYVQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

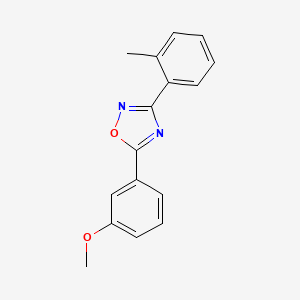
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
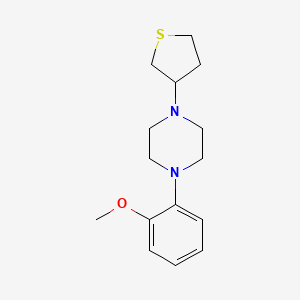
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
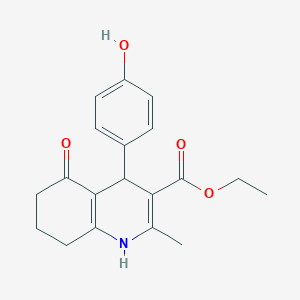

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)
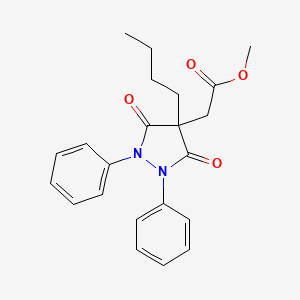
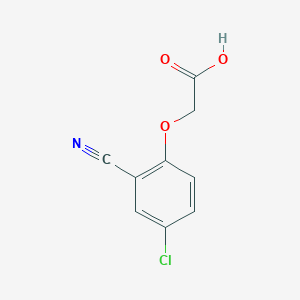
![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)
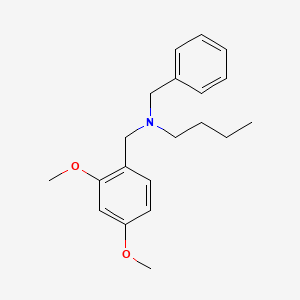
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)